

Foreword: The Strategic Value of Halogenated Alkanes in Mo

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Bromopentafluoroethane

Cat. No.: B1581513

Bromopentafluoroethane, identified by its CAS number 354-55-2, represents a class of highly halogenated small molecules whose utility in advance While not a household name, its structural motifs—a stable perfluorinated ethyl chain capped with a reactive bromine atom—offer a unique tool for int This group is of increasing interest in medicinal chemistry and materials science for its ability to modulate properties such as lipophilicity, metabolic st comprehensive technical overview of **Bromopentafluoroethane**, moving from its fundamental properties to its practical applications, safety protocols

Core Molecular Identity and Physicochemical Profile

Bromopentafluoroethane is a brominated chlorofluorocarbon (CFC) derivative, also known by synonyms such as Pentafluoroethyl bromide and Per unambiguously confirmed by its CAS Registry Number: 354-55-2.[1]

Molecular Structure

The molecule consists of a two-carbon ethane backbone. One carbon atom is bonded to three fluorine atoms (a trifluoromethyl group), and the second carbon atom is bonded to a bromine atom.

Caption: 2D representation of **Bromopentafluoroethane** (C₂BrF₅).

Key Physicochemical Data

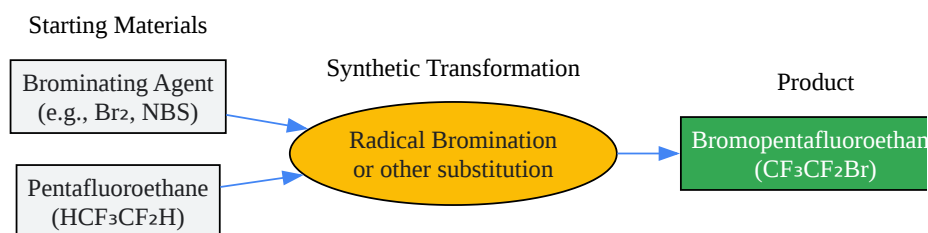
The physical and chemical properties of a compound are foundational to its application, dictating its behavior in reactions, its storage requirements, and its safety profile. The key properties of **Bromopentafluoroethane** are summarized below.

Property	Value	Source(s)
CAS Number	354-55-2	[1][2][4]
Molecular Formula	C ₂ BrF ₅	[1][4][5]
Molecular Weight	198.917 g/mol	[1][4]
Boiling Point	-21 °C	[1][2][6]
Density	1.81 g/cm ³	[1][2]
Refractive Index	1.2966	[2]
Canonical SMILES	FC(F)(F)C(F)(F)Br	[4][5][6]
InChIKey	USYVEDJTMCGMKN-UHFFFAOYSA-N	[6]

Synthesis and Reactivity Insights

While specific, high-yield industrial synthesis protocols for **Bromopentafluoroethane** are proprietary, its preparation can be conceptualized through several potential pathways. Potential pathways include halogen exchange reactions or the bromination of a suitable pentafluoroethane precursor. The reactivity of the C-Br bond versus the C-F bonds, the C-Br bond is susceptible to cleavage, making it a valuable precursor for generating the pentafluoroethyl radical or the corresponding C-F coupling reactions.

The introduction of fluorinated moieties is a critical strategy in drug development.[7] The pentafluoroethyl group, in particular, can enhance a drug's pharmacokinetic characteristics.



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Caption: Conceptual synthetic pathway for **Bromopentafluoroethane**.

Applications in Research and Drug Development

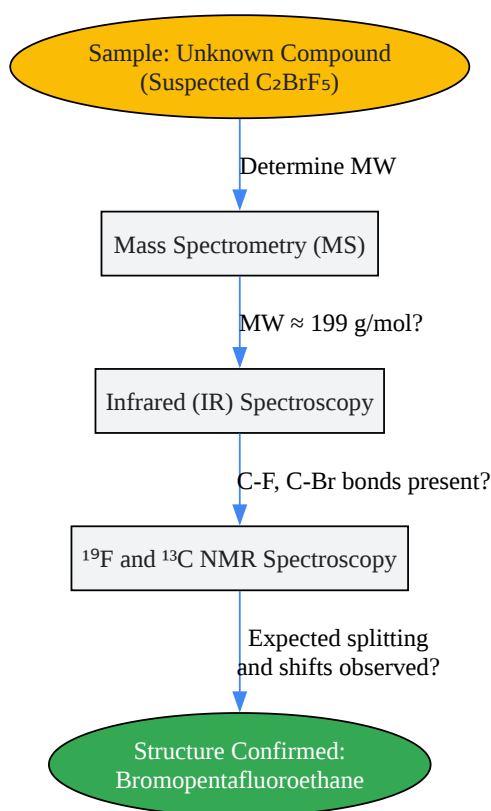
The primary application of **Bromopentafluoroethane** in a research context is as a pentafluoroethylating agent. The introduction of the $-C_2F_5$ group in chemistry.

- **Modulation of Physicochemical Properties:** Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membrane.
- **Metabolic Blocking:** The strength of C-F bonds makes them resistant to metabolic degradation by cytochrome P450 enzymes. Introducing a $-C_2F_5$ group can significantly extend a drug's half-life.
- **Conformational Control:** The bulky and electron-withdrawing nature of the pentafluoroethyl group can influence the conformation of a molecule, potentially leading to better binding to a biological target.
- **^{19}F NMR Probe:** For drug candidates containing the $-C_2F_5$ group, ^{19}F NMR can be a powerful, non-invasive tool to study drug metabolism and distribution.

While direct use in a final drug product is uncommon, its role as a synthetic intermediate is critical for accessing novel fluorinated pharmacophores, and brominated compounds, in general, are vital in the synthesis of a wide range of pharmaceuticals, including antimicrobial and anticancer drugs.^[9]

Analytical Characterization Workflow

Confirming the identity and purity of **Bromopentafluoroethane** requires a multi-pronged analytical approach. The logical workflow involves mass spectrometry to identify functional groups, and nuclear magnetic resonance to elucidate the precise atomic connectivity.



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Caption: Logical workflow for the spectroscopic identification of **Bromopentafluoroethane**.

Mass Spectrometry (MS)

The mass spectrum will be characterized by a molecular ion peak (M^+) corresponding to the molecular weight. A key feature will be the isotopic pattern separated by 2 m/z units (for ^{79}Br and ^{81}Br isotopes). Fragmentation would likely involve the loss of a bromine radical (Br^\bullet) or fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by very strong absorption bands in the $1100\text{--}1350\text{ cm}^{-1}$ region, which are characteristic of C-F bond stretching. The C-Br bond is typically in the $500\text{--}600\text{ cm}^{-1}$ range. The absence of peaks around 3000 cm^{-1} would confirm the lack of C-H bonds.^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^{19}F NMR: This is the most informative technique. Two distinct resonances are expected: a triplet for the $-\text{CF}_3$ group (split by the adjacent $-\text{CF}_2-$ group) and a doublet for the adjacent $-\text{CF}_2-$ group.
- ^{13}C NMR: The spectrum would show two carbons, each split into complex multiplets due to coupling with the attached fluorine atoms ($^1J_{\text{CF}}$) and a

Safety, Handling, and Regulatory Landscape

As with any reactive chemical, proper handling of **Bromopentafluoroethane** is paramount. It is classified as an irritant and requires specific safety precautions.

Hazard Profile and First Aid

The compound is irritating to the eyes, respiratory system, and skin.^{[1][2]} In case of exposure, the following first-aid measures should be taken:

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.^{[11][12]}
- Skin Contact: Wash off with soap and plenty of water.^{[11][12]}

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[11\]](#)[\[12\]](#)
- Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[\[11\]](#)

Hazard Code	Risk Statement	Safety Precaution	So
Xi	R36/37/38: Irritating to eyes, respiratory system and skin	S23: Do not breathe gas/fumes/vapor/spray	[1]
S36/37/39: Wear suitable protective clothing, gloves and eye/face protection			
[1] [2]			
S38: In case of insufficient ventilation, wear suitable respiratory equipment			
[1]			

Handling and Storage

- Handling: Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves and safety goggles.[\[13\]](#)[\[14\]](#) gas at room temperature, it is supplied in pressurized cylinders which must be handled with care and secured to prevent physical damage.[\[13\]](#)[\[14\]](#)
- Storage: Store in a cool, well-ventilated place in a tightly closed container.[\[12\]](#)[\[15\]](#)

Regulatory Status

Significantly, **Bromopentafluoroethane** is classified as a per- and polyfluoroalkyl substance (PFAS).[\[4\]](#) PFAS are under intense regulatory scrutiny g bioaccumulation potential, and potential health risks.[\[16\]](#)[\[17\]](#) Researchers using this compound must be aware of and comply with all local, national, & reporting, and disposal of PFAS chemicals.[\[4\]](#)

Environmental Fate and Considerations

The high stability of the C-F bonds in **Bromopentafluoroethane** suggests it is highly persistent in the environment, a characteristic feature of PFAS c environmental fate is limited, analogies can be drawn from studies on other novel brominated flame retardants and short-chain PFAS. These compou transport and can be resistant to biotic and abiotic degradation.[\[18\]](#)[\[19\]](#) Any research or development activities must include stringent protocols to pre

Conclusion

Bromopentafluoroethane (CAS 354-55-2) is a specialized chemical reagent whose value lies in its ability to serve as a synthon for the pentafluoroel medicinal chemistry, it offers a pathway to novel molecular architectures with potentially enhanced pharmacological properties. However, its utility is b its hazardous nature and critical environmental considerations linked to its classification as a persistent PFAS substance. A thorough understanding o obligations is essential for its responsible application in the advancement of science.

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- To cite this document: BenchChem. [Foreword: The Strategic Value of Halogenated Alkanes in Modern Science]. BenchChem, [2026]. [Online PDF [<https://www.benchchem.com/product/b1581513#bromopentafluoroethane-cas-number-354-55-2>]]

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